BenchChemオンラインストアへようこそ!

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one

Lipophilicity Physicochemical profiling Drug-likeness

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-94-9) is a synthetic 1,4-dihydroquinolin-4-one derivative bearing a 4-chlorobenzenesulfonyl pharmacophore at C3, a 6-ethoxy substituent, and an N1‑propyl group. With a molecular formula of C₂₀H₂₀ClNO₄S, a molecular weight of 405.89 g·mol⁻¹, and a calculated logP of 3.43, it occupies a defined region of physicochemical space that distinguishes it from other members of the quinolin-4-one sulfonyl class.

Molecular Formula C20H20ClNO4S
Molecular Weight 405.89
CAS No. 899214-94-9
Cat. No. B2614515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one
CAS899214-94-9
Molecular FormulaC20H20ClNO4S
Molecular Weight405.89
Structural Identifiers
SMILESCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20ClNO4S/c1-3-11-22-13-19(27(24,25)16-8-5-14(21)6-9-16)20(23)17-12-15(26-4-2)7-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3
InChIKeyNQGZCIUQEQJKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-94-9): Structural Baseline and Compound Class Context


3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-94-9) is a synthetic 1,4-dihydroquinolin-4-one derivative bearing a 4-chlorobenzenesulfonyl pharmacophore at C3, a 6-ethoxy substituent, and an N1‑propyl group . With a molecular formula of C₂₀H₂₀ClNO₄S, a molecular weight of 405.89 g·mol⁻¹, and a calculated logP of 3.43, it occupies a defined region of physicochemical space that distinguishes it from other members of the quinolin-4-one sulfonyl class [1]. This compound falls within the broader structural class of quinoline sulfonyl derivatives claimed in patent family WO2014134705A1 for anticancer applications, where the 4‑chlorophenylsulfonyl motif has been identified as a privileged pharmacophore contributing to antiproliferative activity [2].

Why Generic Substitution of 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-94-9) Is Not Supported by Evidence


Within the 1,4-dihydroquinolin-4-one sulfonyl class, even ostensibly minor structural permutations—such as replacing the 6‑ethoxy group with fluorine, removing the 4‑chloro substituent from the phenylsulfonyl ring, or truncating the N1‑alkyl chain—can produce substantial shifts in lipophilicity, electronic distribution, and biological target engagement [1]. Published structure–activity relationship (SAR) data on structurally related 4-aminoquinoline-derived sulfonyl analogs demonstrate that the identity of the para-substituent on the phenylsulfonyl ring (e.g., 4‑Cl vs. 4‑CH₃) directly modulates GI₅₀ values against breast cancer cell lines by several-fold, while also altering selectivity ratios between cancerous and non‑cancerous cells [2]. Consequently, interchanging 899214‑94‑9 with any close analog—even one differing by a single atom—cannot be assumed to preserve biological activity, physicochemical behavior, or experimental reproducibility without explicit comparative data.

Product-Specific Quantitative Evidence Guide for 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-94-9)


Physicochemical Differentiation: Calculated logP and Molecular Weight vs. 6‑Fluoro, 1‑Ethyl, and Des‑Chloro Analogs

The target compound (C₂₀H₂₀ClNO₄S, MW 405.90, calc. logP 3.43) presents a distinct physicochemical profile compared to its closest commercially available analogs. Relative to the 6‑fluoro analog (CAS 897616‑00‑1; MW 379.8, C₁₈H₁₅ClFNO₃S), the 6‑ethoxy group increases molecular weight by ~26 Da and is predicted to increase lipophilicity by approximately 0.5–0.8 logP units based on the Hansch π constant difference between ethoxy (+0.38) and fluoro (+0.14) substituents. Relative to the 1‑ethyl analog lacking a 6‑substituent (CAS 899212‑99‑8; MW 347.8, C₁₇H₁₄ClNO₃S), the target compound is ~58 Da heavier with a predicted logP increase of >0.7 units owing to the combined effect of the 6‑ethoxy and N1‑propyl groups. Compared to the des‑chloro phenylsulfonyl analog (CAS 899214‑91‑6; MW 371.5), the 4‑chloro substituent adds ~34 Da and contributes an estimated +0.7 logP increment (Hansch π for Cl ≈ +0.71) [1].

Lipophilicity Physicochemical profiling Drug-likeness

Class-Level SAR: 4-Chlorophenylsulfonyl Pharmacophore Confers Enhanced Antiproliferative Activity Relative to 4-Methylphenylsulfonyl and Unsubstituted Phenylsulfonyl Analogs

In a systematic SAR study of thirty-six 4-aminoquinoline-derived sulfonyl analogs tested against three breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) and two non-cancer breast epithelial lines (184B5, MCF10A), the compound bearing a 4‑chlorophenylsulfonyl group (compound 10, VR24; GI₅₀ = 7.6 ± 0.1 μM against MCF7) demonstrated 2.1‑fold greater potency than the corresponding 4‑methylphenylsulfonyl (tosyl) analog (compound 8, VR22; GI₅₀ = 16.1 ± 0.6 μM against MCF7) [1]. This 4‑Cl > 4‑CH₃ potency rank order was consistent across all three cancer cell lines tested. Although this SAR was established on a 4‑piperazinylquinoline scaffold rather than the 1,4‑dihydroquinolin-4-one core of 899214‑94‑9, the sulfonyl pharmacophore is directly attached to the quinoline ring system in both scaffolds, making the para‑substituent effect a transferable class‑level inference [1].

Antiproliferative activity Structure–activity relationship Breast cancer Cancer selectivity

Class-Level Cancer Selectivity: 4-Chlorophenylsulfonyl Motif Is Compatible with Preferential Cancer Cell Killing in Hybrid Pharmacophore Scaffolds

In the same 4‑aminoquinoline-derived sulfonyl series, the 4‑chlorophenylsulfonyl-bearing compound (VR24, compound 10) exhibited a favorable selectivity profile: its GI₅₀ against the non‑cancer breast epithelial line MCF10A (8.7 ± 0.1 μM) was comparable to its GI₅₀ against the cancer line MCF7 (7.6 ± 0.1 μM), while the tosyl analog (compound 8) showed markedly reduced activity against non‑cancer cells (MCF10A GI₅₀ = 44.4 ± 0.7 μM) [1]. This differential selectivity pattern indicates that the 4‑chlorophenylsulfonyl group engages cellular targets differently than the 4‑methyl analog, with potential implications for both on‑target potency and off‑target liability. By class‑level extrapolation, 899214‑94‑9, which incorporates the 4‑chlorophenylsulfonyl group, would be expected to exhibit a selectivity profile distinct from its 4‑methylbenzenesulfonyl (CAS 899214‑92‑7) and unsubstituted phenylsulfonyl (CAS 899214‑91‑6) counterparts [1].

Cancer selectivity Therapeutic window Non-cancer cell toxicity

Synthesis and Characterization of Structurally Analogous 1,4-Dihydroquinolin-4-one Sulfonyl Derivatives Confirms the Tractability of the 4‑Chlorophenylsulfonyl-6-alkoxy Substitution Pattern

The synthesis and full characterization (¹H‑NMR, ¹³C‑NMR, ESI‑MS, elemental analysis) of multiple 1‑[(4‑chlorophenyl)sulfonyl]-2,3‑dihydroquinolin-4(1H)‑one derivatives—including compounds with 6,7‑dimethoxy substitution and various 2‑alkyl/aryl groups—has been reported in the peer‑reviewed literature, demonstrating that the 4‑chlorobenzenesulfonyl‑quinolin‑4‑one scaffold is synthetically accessible and chemically stable [1]. These characterized compounds serve as direct synthetic precedents for 899214‑94‑9. Furthermore, the patent literature claims a broad genus of quinoline sulfonyl derivatives encompassing the 1,4‑dihydroquinolin‑4‑one core with 4‑chlorophenylsulfonyl substitution for anticancer applications, indicating industrial investment in this specific substitution pattern [2].

Synthetic accessibility Chemical characterization Scaffold validation

Structural Uniqueness: 6‑Ethoxy plus N1‑Propyl plus 4‑Chlorophenylsulfonyl Combination Is Not Duplicated Among Commercially Catalogued Close Analogs

A systematic comparison of commercially catalogued compounds within the CAS 899214‑series cluster reveals that 899214‑94‑9 is the only compound combining a 6‑ethoxy group, an N1‑propyl chain, and a 4‑chlorobenzenesulfonyl moiety on the 1,4‑dihydroquinolin‑4‑one core. The closest analogs each lack one or more of these features: CAS 899212‑99‑8 bears 4‑chlorobenzenesulfonyl but has N1‑ethyl and no 6‑substituent; CAS 897616‑00‑1 has 4‑chlorobenzenesulfonyl and N1‑propyl but replaces 6‑ethoxy with 6‑fluoro; CAS 899214‑92‑7 retains 6‑ethoxy and N1‑propyl but substitutes 4‑methylbenzenesulfonyl for 4‑chlorobenzenesulfonyl; CAS 899214‑91‑6 retains 6‑ethoxy and N1‑propyl but uses unsubstituted benzenesulfonyl . The three‑way confluence of (i) 6‑alkoxy electron‑donating character, (ii) N1‑propyl lipophilicity, and (iii) 4‑chlorophenylsulfonyl electrophilicity defines a unique pharmacophoric signature that is not commercially represented by any other single compound in this chemical space .

Chemical space Analog availability Unique substitution pattern

Best-Fit Research and Industrial Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-94-9)


Structure–Activity Relationship (SAR) Exploration of the 6‑Position in Quinolin-4-one Sulfonyl Anticancer Scaffolds

For medicinal chemistry teams investigating the impact of 6‑position substituent electronics and sterics on antiproliferative activity, 899214‑94‑9 provides the 6‑ethoxy reference point necessary to benchmark against the 6‑fluoro analog (CAS 897616‑00‑1) and unsubstituted (6‑H) analogs . The ethoxy group's electron‑donating resonance effect (+M) and its larger steric bulk relative to fluoro can differentially modulate π‑stacking interactions with target protein aromatic residues and alter metabolic vulnerability at the 6‑position. Given that class‑level SAR data demonstrate that halogen and alkoxy substitution patterns on the quinoline ring system significantly affect both potency and cancer‑cell selectivity [1], 899214‑94‑9 enables a systematic three‑point SAR matrix (6‑OEt, 6‑F, 6‑H) that is essential for optimizing the 6‑position in lead optimization campaigns.

Pharmacophore Validation of the 4‑Chlorophenylsulfonyl Moiety in Dihydroquinolin-4-one Contexts

The 4‑chlorophenylsulfonyl group has been validated as a potency‑enhancing pharmacophore in 4‑aminoquinoline‑derived sulfonyl series (1.3–2.1× potency gain over 4‑methylphenylsulfonyl against breast cancer cell lines) [1], but its contribution within the 1,4‑dihydroquinolin‑4‑one scaffold—which lacks the 4‑amino/piperazinyl linker—has not been systematically documented. 899214‑94‑9 serves as the ideal probe compound for head‑to‑head pharmacophore validation experiments comparing 4‑chlorophenylsulfonyl (899214‑94‑9) versus 4‑methylphenylsulfonyl (CAS 899214‑92‑7) and unsubstituted phenylsulfonyl (CAS 899214‑91‑6) in a matched molecular pair analysis, directly quantifying the contribution of the 4‑Cl substituent to target binding, cellular potency, and selectivity in the dihydroquinolin‑4‑one scaffold.

Physicochemical Property‑Driven Lead Optimization Balancing Lipophilicity and Aqueous Solubility

With a calculated logP of 3.43 [2], 899214‑94‑9 occupies a lipophilicity range that is above typical lead‑like criteria (logP < 3) but within drug‑like space (logP < 5). For drug discovery programs seeking to balance membrane permeability with aqueous solubility, this compound provides a defined reference point for property‑guided optimization. Its higher logP relative to the 6‑fluoro analog (estimated logP ~2.6–2.9) makes it a suitable tool for assessing the permeability–solubility trade‑off in cell‑based permeability assays (e.g., Caco‑2, PAMPA). Procurement of 899214‑94‑9 alongside its lower‑logP analogs enables the construction of a lipophilicity‑activity relationship that is critical for late‑stage lead optimization where pharmacokinetic properties must be tuned without sacrificing target potency.

Chemical Biology Probe Development for Target Identification via Affinity‑Based Protein Profiling

The unique three‑feature substitution pattern of 899214‑94‑9 (6‑ethoxy, N1‑propyl, 4‑chlorophenylsulfonyl) makes it a structurally distinctive scaffold for chemical biology applications. In affinity‑based protein profiling (AfBPP) or photoaffinity labeling experiments, the 4‑chlorobenzenesulfonyl group can serve as a recognizable fragment for mass spectrometry‑based target identification, while the 6‑ethoxy and N1‑propyl groups provide synthetic handles for linker attachment without ablating the core pharmacophore. The compound's structural uniqueness reduces the risk of promiscuous binding commonly observed with simpler quinoline scaffolds, potentially improving the signal‑to‑noise ratio in target deconvolution studies.

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.